5-(2-chloro-4-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide
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Description
The compound “5-(2-chloro-4-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide” is an organic compound containing several functional groups. These include a nitro group (-NO2), a chloro group (-Cl), a trifluoromethoxy group (-OCF3), and an amide group (-CONH-). The presence of these groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the aromatic rings (phenyl groups and furan ring) suggests that the compound is likely to be planar or nearly planar. The electron-withdrawing nitro, chloro, and trifluoromethoxy groups could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine, the chloro group could be displaced in a nucleophilic substitution reaction, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide group and the electronegative nitro, chloro, and trifluoromethoxy groups could affect the compound’s solubility, boiling point, melting point, and other physical properties .Future Directions
The study of compounds with diverse functional groups like in “5-(2-chloro-4-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]-2-furamide” is a vibrant area of research in organic chemistry. Future directions could include exploring its potential biological activity, developing more efficient synthesis methods, studying its reactivity, and investigating its physical and chemical properties .
Properties
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O5/c19-14-9-11(24(26)27)3-6-13(14)15-7-8-16(28-15)17(25)23-10-1-4-12(5-2-10)29-18(20,21)22/h1-9H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPSEWNNUAYQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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